Ethyl 4-bromo-2-hydroxy-6-methylbenzoate
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Overview
Description
Ethyl 4-bromo-2-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a methyl group on the benzene ring, along with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-hydroxy-6-methylbenzoate typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-hydroxy-6-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions often include the use of bromine or a bromine source, such as N-bromosuccinimide (NBS), in the presence of a catalyst like iron(III) bromide. The esterification step can be carried out using sulfuric acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-2-hydroxy-6-methylbenzoate or 4-thio-2-hydroxy-6-methylbenzoate.
Oxidation: Formation of 4-bromo-2-oxo-6-methylbenzoate.
Reduction: Formation of 4-bromo-2-hydroxy-6-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 4-bromo-2-hydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-hydroxy-6-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Ethyl 4-bromo-2-hydroxy-6-methylbenzoate can be compared with similar compounds such as:
Ethyl 4-bromo-2-hydroxybenzoate: Lacks the methyl group, which may affect its reactivity and biological activity.
Ethyl 4-bromo-6-methylbenzoate: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
Ethyl 2-hydroxy-6-methylbenzoate: Lacks the bromine atom, which may alter its electrophilic properties.
Biological Activity
Ethyl 4-bromo-2-hydroxy-6-methylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of C₉H₈BrO₃ and a molecular weight of 259.10 g/mol. The compound features a bromine atom, a hydroxyl group, and an ethyl ester group attached to a methyl-substituted benzoate structure. This unique configuration contributes to its reactivity and biological properties, making it a subject of interest in various studies.
Synthesis
The synthesis of this compound typically involves the esterification of 4-bromo-2-hydroxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion of the acid to the ester. In industrial settings, continuous flow reactors may be employed to enhance yield and purity through better control over reaction conditions.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Studies have shown that it may inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory drug development. The presence of both the bromine atom and the hydroxyl group enhances its ability to interact with biological targets.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. These findings highlight its potential as a lead compound for developing new anticancer therapies.
Study on Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 45% compared to control groups.
Anticancer Activity Assessment
In another investigation, this compound was evaluated for its effects on breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC₅₀ value of approximately 25 µM after 48 hours of exposure. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₉H₈BrO₃ | Exhibits anti-inflammatory and anticancer activity |
Ethyl 2-amino-4-bromo-6-methylbenzoate | C₉H₈BrNO₂ | Known for enzyme inhibition and receptor binding |
Methyl 2-amino-4-bromo-6-fluorobenzoate | C₉H₈BrFNO₂ | Features fluorine; studied for similar biological activities |
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 4-bromo-2-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5,12H,3H2,1-2H3 |
InChI Key |
PAKCBZOAOUTJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)Br)O |
Origin of Product |
United States |
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